Tert-butyl 2-(cyclopentylamino)acetate
Overview
Description
Tert-butyl 2-(cyclopentylamino)acetate is a chemical compound with the CAS Number: 78773-69-0. It has a molecular weight of 199.29 . The IUPAC name for this compound is tert-butyl (cyclopentylamino)acetate . It is also known by the synonym tert-butyl cyclopentylglycinate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OC(C)(C)C)CNC1CCCC1
. The InChI code for this compound is 1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3
.
Scientific Research Applications
Catalysis and Reaction Mechanisms
The study by Xu et al. (2005) investigated the acetylation of tert-butanol, providing insights into reaction mechanisms catalyzed by 4-(dimethylamino)pyridine (DMAP), which is relevant for understanding the behavior of related compounds in catalyzed reactions. This research highlights the efficiency of nucleophilic catalysis over base-catalyzed pathways in producing tert-butylacetate, a compound similar in nature to "Tert-butyl 2-(cyclopentylamino)acetate" (Xu et al., 2005).
Synthesis Applications
Iuchi et al. (2010) reported on the iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols, a method that could be applied to the synthesis of structurally related esters. This provides a direct route to important raw materials in organic chemistry, illustrating the potential synthetic utility of compounds like "this compound" (Iuchi et al., 2010).
Chemical Properties and Reactions
The work by Hodges et al. (2004) on the synthesis of a spirocyclic indoline lactone via base-promoted cyclization of a related tert-butyl ester demonstrates the chemical reactivity and potential applications of tert-butyl esters in complex molecule synthesis (Hodges et al., 2004).
Mechanism of Action
Target of Action
This compound is a unique chemical used by early discovery researchers , and its specific targets may vary depending on the context of its use.
Mode of Action
It’s known that the compound interacts with its targets in a way that is specific to the chemical structure of the compound .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(cyclopentylamino)acetate can be influenced by various environmental factors . These factors could include the pH of the environment, the presence of other chemicals, and the specific conditions under which the compound is used.
Properties
IUPAC Name |
tert-butyl 2-(cyclopentylamino)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWUSVUOAIUDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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